molecular formula C9H5BrFNO B6294431 5-(5-Bromo-2-fluorophenyl)-1,3-oxazole CAS No. 2004344-71-0

5-(5-Bromo-2-fluorophenyl)-1,3-oxazole

Cat. No.: B6294431
CAS No.: 2004344-71-0
M. Wt: 242.04 g/mol
InChI Key: AWABNIISXNNBDM-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-fluorophenyl)-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of bromine and fluorine atoms on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-fluorophenyl)-1,3-oxazole typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with an appropriate oxazole precursor. One common method involves the use of a cyclization reaction where the aldehyde group reacts with an amine and a carboxylic acid derivative under acidic or basic conditions to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-fluorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl oxazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-(5-Bromo-2-fluorophenyl)-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-fluorophenyl)-1,3-oxazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in metabolic or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
  • (5-Bromo-2-fluorophenyl)cyclobutylmethanone

Uniqueness

5-(5-Bromo-2-fluorophenyl)-1,3-oxazole is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties .

Properties

IUPAC Name

5-(5-bromo-2-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-1-2-8(11)7(3-6)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWABNIISXNNBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CN=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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